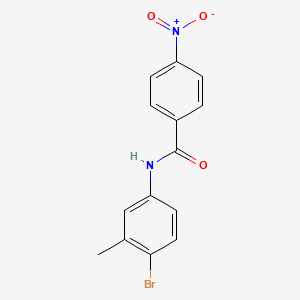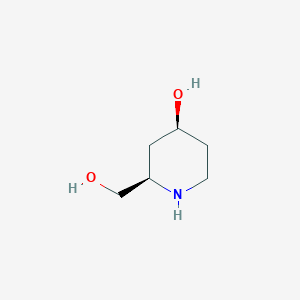![molecular formula C22H15N3O5 B11710806 3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)
3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. Hydrazones are compounds formed by the reaction of hydrazines with aldehydes or ketones, and they often exhibit interesting biological activities.
Vorbereitungsmethoden
The synthesis of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide typically involves a condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Analyse Chemischer Reaktionen
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: The compound has shown potential as a chemosensor for detecting specific ions, such as cyanide ions.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can form hydrogen bonds and π-π stacking interactions with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of specific enzymes or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide can be compared with other hydrazone derivatives, such as:
3-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-naphthohydrazide: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3-hydroxy-2-naphthohydrazide:
These comparisons highlight the uniqueness of 3-hydroxy-N’-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide in terms of its specific substituents and resulting properties.
Eigenschaften
Molekularformel |
C22H15N3O5 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
3-hydroxy-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c26-20-12-15-6-2-1-5-14(15)11-18(20)22(27)24-23-13-16-9-10-21(30-16)17-7-3-4-8-19(17)25(28)29/h1-13,26H,(H,24,27)/b23-13+ |
InChI-Schlüssel |
RFJKXZCUYXCKAF-YDZHTSKRSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B11710753.png)


![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)

![1-[(1,1,3,3-Tetramethylbutyl)amino]-3-(2,4,6-trimethylphenoxy)-2-propanol](/img/structure/B11710785.png)

![4-(4-fluorophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11710800.png)
![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11710802.png)

![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
